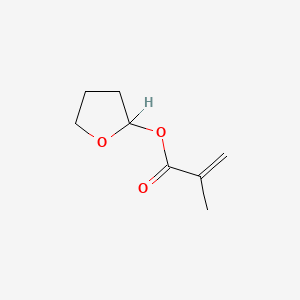

Oxolan-2-yl 2-methylprop-2-enoate

Vue d'ensemble

Description

Oxolan-2-yl 2-methylprop-2-enoate, also known as tetrahydrofurfuryl methacrylate, is an organic compound with the molecular formula C9H14O3. It is a colorless liquid that is used in various chemical applications due to its reactivity and versatility. This compound is particularly notable for its use in polymer chemistry, where it serves as a monomer for the production of various polymers and copolymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxolan-2-yl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Methacrylic Acid+Tetrahydrofurfuryl Alcohol→Oxolan-2-yl 2-methylprop-2-enoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product. Additionally, the reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: Oxolan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form homopolymers or copolymers.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and tetrahydrofurfuryl alcohol.

Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions:

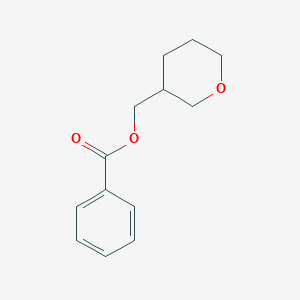

Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization.

Acidic or Basic Catalysts: Sulfuric acid or sodium hydroxide for hydrolysis.

Major Products Formed:

Polymers and Copolymers: Used in coatings, adhesives, and sealants.

Methacrylic Acid and Tetrahydrofurfuryl Alcohol: Products of hydrolysis.

Applications De Recherche Scientifique

Oxolan-2-yl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of various polymers with specific properties.

Biomedical Research: Investigated for its potential in drug delivery systems due to its biocompatibility.

Material Science: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mécanisme D'action

The primary mechanism of action of Oxolan-2-yl 2-methylprop-2-enoate involves its polymerization to form long-chain polymers. The methacrylate group undergoes radical polymerization, where the double bond reacts with radical initiators to form a polymer chain. This process can be controlled to produce polymers with specific molecular weights and properties.

Comparaison Avec Des Composés Similaires

Methyl Methacrylate: Another methacrylate ester used in polymer production.

Ethyl Methacrylate: Similar in structure but with different physical properties.

Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.

Uniqueness: Oxolan-2-yl 2-methylprop-2-enoate is unique due to the presence of the tetrahydrofurfuryl group, which imparts specific properties such as enhanced adhesion and flexibility to the resulting polymers. This makes it particularly valuable in applications where these properties are desired.

Propriétés

IUPAC Name |

oxolan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVRUJBOWHSVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960209 | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39612-01-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)

![[7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol](/img/structure/B8254554.png)

![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)

![4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)

![methyl (1R,15S,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyloxy)-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylate](/img/structure/B8254630.png)